1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C9H8ClNO3S. This compound features a unique structure combining a chlorothiophene moiety with an azetidine ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with azetidine-3-carboxylic acid under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: Lacks the chlorothiophene moiety, making it less versatile in certain chemical reactions.
5-Chlorothiophene-2-carboxylic acid:
The uniqueness of this compound lies in its combined structural features, which provide a broader range of reactivity and applications compared to its individual components.
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a synthetic organic compound notable for its unique structural features, which include a chlorothiophene moiety and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. Its structure allows for various chemical reactions, enhancing its potential biological activity. The presence of the carboxylic acid and carbonyl groups makes it reactive in multiple pathways, which can be exploited for modifying the compound to improve its efficacy or to develop derivatives with distinct properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit certain Gram-positive bacteria and fungi, addressing the growing concern of antimicrobial resistance .
- Anticancer Properties : The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation, particularly in lung cancer cell lines .
- Enzyme Inhibition : The unique structure allows for potential interactions with specific enzymes, which could lead to therapeutic applications in various diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Binding to Enzymes or Receptors : The compound's structure facilitates binding to specific molecular targets, potentially inhibiting or activating biological pathways critical for disease progression.
- Modulation of Cell Signaling Pathways : By interacting with key signaling molecules, the compound may alter cellular responses, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Chlorothiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Exhibits antimicrobial activity |
1-(4-Chlorophenyl)azetidine-3-carboxylic acid | Azetidine ring, chlorophenyl group | Potential anticancer properties |
5-Bromothiophene-2-carboxylic acid | Bromine substitution on thiophene | Different halogen may influence biological activity |
4-(5-Chlorothiophen-2-carbonyl)-piperidine | Piperidine instead of azetidine | May exhibit different pharmacological profiles |
This table illustrates the diversity within this chemical class and emphasizes the unique aspects of this compound that may confer distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that similar compounds exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Candida auris, suggesting that derivatives of this compound could be effective against resistant pathogens .
- Cytotoxicity Profiles : Research involving cancer cell lines has shown that derivatives with similar structural motifs possess favorable cytotoxic profiles, indicating potential for further development as anticancer agents .
- Mechanistic Studies : Investigations into the interaction between these compounds and specific enzymes have revealed pathways through which they exert their effects, paving the way for targeted therapeutic strategies.
Properties
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVGYIKILPNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.